N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-(2-Methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide (molecular formula: C₂₀H₂₄N₃O₃S; molecular weight: 389.49 g/mol) is a substituted thiazole carboxamide derivative. Its structure features a 4-methylthiazole core with a 2-methoxybenzyl group at the 5-carboxamide position and a 2-methoxyethylamino substituent at the 2-position.
The synthesis of such compounds typically involves coupling thiazole carboxylate intermediates with amines under classic coupling reagents (e.g., carbodiimides), as demonstrated in related analogs .
Properties
Molecular Formula |
C16H21N3O3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c1-11-14(23-16(19-11)17-8-9-21-2)15(20)18-10-12-6-4-5-7-13(12)22-3/h4-7H,8-10H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
FAXUQHXTGTUTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCCOC)C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations :
- Substituent Flexibility: The 2-position often features amino or heterocyclic groups (e.g., pyridinyl in ), which influence target binding. The target compound’s 2-methoxyethylamino group introduces hydrophilicity compared to bulkier substituents like piperazinyl in dasatinib .
- Carboxamide Modifications : The 2-methoxybenzyl group in the target compound contrasts with dasatinib’s chloro-methylphenyl group, which enhances kinase selectivity .
Kinase Inhibition
- Dasatinib: A pan-Src kinase inhibitor with IC₅₀ values in the nanomolar range (0.5–5 nM). Its potency is attributed to the hydroxyethylpiperazine group, which facilitates hydrogen bonding with kinase ATP-binding pockets .
- Pyridinyl Thiazole Analogs : Compounds from showed variable activity depending on the 5-carboxamide substituent. For example, benzyl-substituted analogs exhibited moderate kinase inhibition (pIC₅₀ ~6–7) .
Anticancer Activity
- Thiazole Derivatives in : Compounds like 7b (IC₅₀ = 1.61 µg/mL against HepG-2 cells) and 11 (IC₅₀ = 1.98 µg/mL) demonstrated potent anticancer activity. These analogs feature hydrazone and thiadiazole moieties, suggesting that electron-withdrawing groups enhance cytotoxicity .
- Target Compound : The methoxy groups may reduce metabolic instability compared to nitro or chloro substituents (e.g., ANFT in ), which are prone to peroxidase-mediated activation .
Structure-Activity Relationship (SAR) Trends
- Position 2: Amino groups with hydrophilic chains (e.g., methoxyethyl) may improve solubility but reduce membrane permeability compared to aromatic substituents.
- Position 5 : Bulky carboxamide groups (e.g., 2-methoxybenzyl) enhance target specificity but may limit bioavailability due to steric effects .
Biological Activity
N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in biological activity. The presence of methoxy and amine groups enhances its solubility and potential interactions with biological targets.
Research indicates that compounds similar to this compound exert their anticancer effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts the formation of microtubules, which are essential for cell division. By arresting cancer cells in the G(2)/M phase of the cell cycle, these compounds can induce apoptosis (programmed cell death) in tumor cells .
In Vitro Studies
In vitro assays have demonstrated that related thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds from the SMART series showed IC50 values ranging from 0.4 to 3.9 μM against melanoma and prostate cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole structure can enhance or diminish biological activity.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| SMART-H | 0.4 | Melanoma |
| SMART-F | 1.6 | Prostate Cancer |
| SMART-OH | 3.9 | Various |
In Vivo Studies
In vivo studies using human cancer xenograft models have shown that these compounds maintain their efficacy without significant neurotoxicity. For instance, treatment with SMART-H at a dose of 15 mg/kg resulted in tumor growth inhibition percentages (T/C values) ranging from 4% to 30% . This suggests that these compounds could be viable candidates for further development as anticancer agents.
Case Studies
- SMART Compounds : A study involving the SMART compounds indicated that they could effectively inhibit tubulin polymerization and induce apoptosis in resistant cancer cell lines, showcasing their potential to overcome multidrug resistance commonly seen in cancer therapies .
- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds bind to the colchicine-binding site on tubulin, further validating their role as tubulin inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
